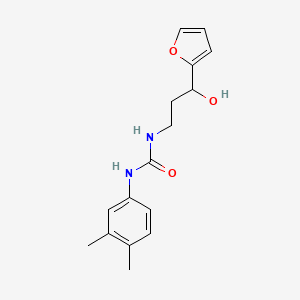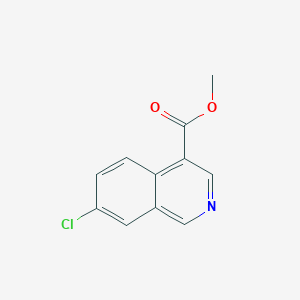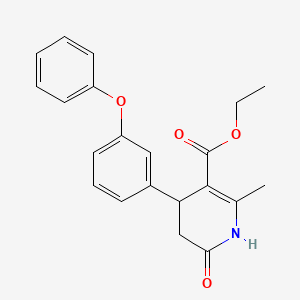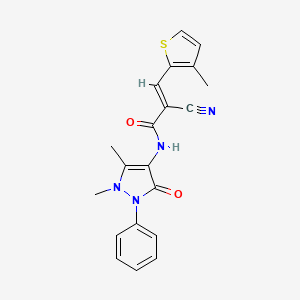![molecular formula C12H13BrO2S B2610607 1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane CAS No. 2411257-96-8](/img/structure/B2610607.png)
1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane” is a chemical compound with the molecular formula C12H13BrO2S . It has an average mass of 301.199 Da and a monoisotopic mass of 299.981964 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bicyclic pentane ring attached to a sulfonyl group, which is further connected to a 4-methylphenyl group .Applications De Recherche Scientifique
Synthesis and Solvolysis
1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane is a compound that can be related to the broader family of bicyclo[1.1.1]pentanes and their derivatives, which have been the subject of various scientific research applications. For instance, the synthesis and solvolysis of 1-bromobicyclo[1.1.1]pentane have been explored, where it was found to undergo solvolysis faster than t-butyl bromide in aqueous ethanol, yielding 3-methylenecyclobutanol exclusively without detection of products from the capture of the bicyclo[1.1.1]pentyl cation (E. Della & D. Taylor, 1990).
Tricyclo[2.1.0.01,3]pentane Formation
Research has also delved into reactions leading to tricyclo[2.1.0.01,3]pentane, a reaction product in studies involving similar brominated compounds. The reaction of 1,1-dibromo-2,3-bis(chloromethyl)cyclopropane with methyllithium, leading to 1-bromo-2-chloromethylbicyclo[1.1.0]butane and further to tricyclo[2.1.0.01,3]pentane, presents a pathway that involves complex rearrangements and ring closures (Kenneth B. Wiberg et al., 1987).
Strain-Release Reagents
In another dimension of research, sulfone-substituted bicyclo[1.1.0]butanes and housanes, which bear resemblance to the sulfonyl group in this compound, have been recognized for their utility in organic synthesis. These compounds are prized for their bench stability and high reactivity in strain-releasing processes, making them valuable in the synthesis of complex organic molecules. An efficient one-pot synthesis method for these compounds from readily available methyl sulfones has been developed, showcasing their broad applicability in organic synthesis (M. Jung & V. Lindsay, 2022).
Mécanisme D'action
Target of Action
The exact target of “1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[11The bicyclo[111]pentane (BCP) motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This suggests that the compound could interact with a variety of biological targets.
Mode of Action
Without specific studies, it’s difficult to say exactly how “1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane” interacts with its targets. Compounds with the bcp motif are known to add three-dimensional character and saturation to compounds , which could influence how they interact with their targets.
Biochemical Pathways
The specific biochemical pathways affected by “1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[11Bcp derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks .
Pharmacokinetics
The ADME properties of “1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[11Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, as in the case of bcp derivatives, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Result of Action
The molecular and cellular effects of “1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[11Multiple research groups have documented the increased or equal solubility, potency, metabolic stability, and decreased non-specific binding of lead compounds that can be achieved through bioisosteric replacements .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[11The bcp motif’s ability to add three-dimensional character and saturation to compounds could potentially influence its behavior in different environments.
Propriétés
IUPAC Name |
1-bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2S/c1-9-2-4-10(5-3-9)16(14,15)12-6-11(13,7-12)8-12/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTOGCZEQIFDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C23CC(C2)(C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2610525.png)
![1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2610526.png)
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2610529.png)
![1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde](/img/structure/B2610531.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2610532.png)



![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)
![4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2610540.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2610545.png)
acetate](/img/structure/B2610547.png)